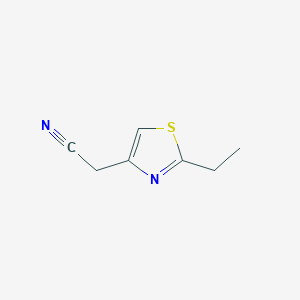

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMUGPFHNVGYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) optimization. 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 1210155-66-0) has emerged as a highly versatile, bifunctional intermediate. The 1,3-thiazole core provides essential hydrogen-bond accepting capabilities and metabolic stability, while the 2-ethyl substituent offers a tunable lipophilic vector that often enhances target-binding kinetics compared to its methyl counterpart. Furthermore, the acetonitrile moiety serves as a highly reactive handle for downstream functionalization, enabling the rapid generation of diverse chemical libraries.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, validated synthetic protocols, and advanced applications of this critical building block.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data.

| Property | Value | Structural/Functional Implication |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Number | 1210155-66-0 | Primary identifier for commercial sourcing. |

| Molecular Formula | C₇H₈N₂S | Indicates a high degree of unsaturation and heteroatom density. |

| Molecular Weight | 152.22 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| MDL Number | MFCD13195921 | Database tracking identifier. |

| SMILES | CCC1=NC(=CS1)CC#N | Useful for computational modeling and in silico LogP predictions. |

Structural and Mechanistic Insights

The utility of this compound lies in its divergent reactivity profile. As an application scientist, I categorize its reactivity into three distinct domains:

-

The Nitrile Group (-C≡N): The cyano group acts as a strong electron-withdrawing group (EWG). It can be selectively reduced to a primary amine (yielding ethanamine derivatives) or hydrolyzed to a carboxylic acid, providing entry points for amide coupling reactions.

-

The Alpha-Carbon (-CH₂-): The methylene protons situated between the aromatic thiazole ring and the electron-withdrawing nitrile group are highly acidic (estimated pKa ~20-25 in DMSO). This allows for facile deprotonation by mild to strong bases (e.g., K₂CO₃, NaH, or LDA), enabling nucleophilic attack on alkyl halides or participation in Knoevenagel condensations with aldehydes.

-

The Thiazole Core: The C-5 position of the thiazole ring remains susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for late-stage functionalization of the heterocyclic core.

Divergent reactivity map highlighting the functionalization potential of the molecule.

Experimental Protocols: Synthesis Methodology

While commercial sourcing is common, synthesizing this compound de novo is often required for isotopic labeling or derivative generation. The most robust, self-validating pathway involves the radical bromination of 2-ethyl-4-methylthiazole followed by nucleophilic cyanation[2].

Step-by-Step Workflow

Step 1: Radical Bromination (Wohl-Ziegler Reaction) Causality Check: We utilize N-Bromosuccinimide (NBS) with a radical initiator (AIBN) to selectively brominate the C-4 methyl group. The radical formed at this benzylic-like position is stabilized by the adjacent thiazole ring, preventing unwanted bromination of the C-2 ethyl group.

-

Preparation: Charge a flame-dried, round-bottom flask with 2-ethyl-4-methylthiazole (1.0 equiv) and N-Bromosuccinimide (1.05 equiv).

-

Solvent & Initiator: Suspend the mixture in anhydrous trifluorotoluene (a greener alternative to CCl₄) and add AIBN (0.05 equiv).

-

Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

-

Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-2-ethyl-1,3-thiazole.

Step 2: Nucleophilic Substitution (Cyanation) Causality Check: Dimethylformamide (DMF) is chosen as the solvent because it is a polar aprotic medium. It strongly solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the bromide.

-

Preparation: Dissolve the crude 4-(bromomethyl)-2-ethyl-1,3-thiazole (1.0 equiv) in anhydrous DMF and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 equiv) portion-wise to maintain the internal temperature below 5°C. (Safety Note: Perform strictly in a well-ventilated fume hood due to the extreme toxicity of cyanides).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup & Purification: Quench the reaction by carefully pouring it into a mixture of crushed ice and saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate pure this compound.

Synthetic workflow for this compound via bromination and cyanation.

Applications in Drug Discovery

The incorporation of the thiazolyl-acetonitrile motif has proven highly successful in several therapeutic domains:

-

Enzyme Inhibitors (Metabolic Diseases): Thiazolyl acetonitriles and their derivatives are critical precursors in the synthesis of 3-hydroxy-3-pyrroline-2,5-diones. These complex heterocycles have been extensively documented as potent inhibitors of glycolate oxidase, an enzyme targeted for the prevention and treatment of calcium oxalate renal lithiasis (kidney stones)[3].

-

Epigenetic Modulators (Oncology): Derivatives synthesized from thiazol-4-yl acetonitriles have been patented as potent Histone Deacetylase (HDAC) inhibitors[4]. The thiazole ring often serves as a surface recognition cap group that interacts with the rim of the HDAC active site, while the functionalized acetonitrile chain acts as a linker extending down to the zinc-binding domain.

-

Kinase Inhibitor Scaffolds: By reducing the nitrile group to an amine, researchers can rapidly generate 2-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine. This primary amine is an excellent nucleophile for SₙAr reactions with highly functionalized pyrimidines or quinolines, forming the backbone of many modern ATP-competitive kinase inhibitors.

References

- Amerigo Scientific - this compound Properties and Specifications.

- Smolecule - Synthesis Methods for 2-(2-Bromothiazol-4-yl)acetonitrile and Analogs.

- Google Patents (US4296237A) - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)-3-hydroxy-3-pyrroline-2,5-diones.

- Google Patents (EP2533783B1) - Compounds and Methods for the Inhibition of HDAC.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Buy 2-(2-Bromothiazol-4-yl)acetonitrile | 1254558-78-5 [smolecule.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC - Google Patents [patents.google.com]

Spectroscopic data of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the heterocyclic compound this compound. As a molecule incorporating the versatile thiazole scaffold, accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This document serves as a self-validating reference for researchers, detailing the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a senior application scientist, grounding theoretical predictions in established chemical principles and data from analogous structures.

Introduction and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The ethyl group at the C2 position and the acetonitrile moiety at the C4 position introduce specific electronic and steric features that necessitate rigorous spectroscopic confirmation following synthesis. This guide outlines the standard analytical workflow and provides an expert interpretation of the expected spectral data to confirm the molecular identity and purity of the target compound.

For clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure as illustrated below.

Caption: Molecular structure and atom numbering for this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), signal multiplicity, and integration value of each proton provide a unique fingerprint of the molecule.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for calibrating the chemical shift scale.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, typically using 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and identify the multiplicities.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 (Thiazole ring) | 7.10 - 7.25 | Singlet (s) | 1H | N/A |

| H8 (Methylene) | 3.80 - 3.95 | Singlet (s) | 2H | N/A |

| H6 (Ethyl -CH₂-) | 2.95 - 3.10 | Quartet (q) | 2H | ~7.5 |

| H7 (Ethyl -CH₃) | 1.35 - 1.50 | Triplet (t) | 3H | ~7.5 |

Expert Interpretation of the ¹H NMR Spectrum

-

H5 (Thiazole Proton): A singlet is predicted for the sole proton on the thiazole ring at the C5 position. Its appearance in the aromatic region (downfield of 7.0 ppm) is due to the deshielding effect of the aromatic ring current.

-

H8 (Acetonitrile Methylene): The two protons of the CH₂ group adjacent to the nitrile are expected to appear as a singlet. Their proximity to both the electron-withdrawing nitrile group and the thiazole ring shifts them downfield relative to a simple alkane.

-

H6 & H7 (Ethyl Group): The ethyl group presents a classic quartet-triplet pattern. The H6 methylene protons are split into a quartet by the three adjacent H7 methyl protons (n+1 rule, 3+1=4). Conversely, the H7 methyl protons are split into a triplet by the two adjacent H6 methylene protons (2+1=3). The coupling constant (J) for both signals will be identical, approximately 7.5 Hz.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.

Experimental Protocol: Data Acquisition

The sample prepared for ¹H NMR can be used directly. The experiment is run on the same spectrometer, switching to the ¹³C channel. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[2]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 168 - 172 |

| C4 (Thiazole) | 145 - 150 |

| C5 (Thiazole) | 118 - 122 |

| C9 (Nitrile, -C≡N) | 116 - 118 |

| C6 (Ethyl, -CH₂-) | 25 - 30 |

| C8 (Methylene, -CH₂CN) | 18 - 22 |

| C7 (Ethyl, -CH₃) | 12 - 15 |

Expert Interpretation of the ¹³C NMR Spectrum

-

Thiazole Carbons (C2, C4, C5): The carbons of the heteroaromatic ring are significantly deshielded and appear far downfield. C2, situated between two heteroatoms (N and S), is expected to be the most downfield.[3] C4, attached to nitrogen and the acetonitrile group, will also be strongly deshielded. C5, being a standard aromatic CH, will be the most upfield of the three ring carbons.

-

Nitrile Carbon (C9): The carbon of the C≡N triple bond characteristically appears in the 116-118 ppm range.[4]

-

Aliphatic Carbons (C6, C7, C8): These carbons appear in the upfield region (< 30 ppm). The ethyl group's -CH₂- (C6) will be further downfield than its -CH₃ (C7). The methylene carbon of the acetonitrile group (C8) is also found in this region, with its shift influenced by the adjacent ring and nitrile functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample mixed with potassium bromide (KBr) and pressed into a thin pellet, or by dissolving the compound in a suitable solvent (like chloroform) and analyzing it in a salt plate cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the pure solvent) is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Predicted Key IR Absorptions

| Vibrational Mode | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| C-H stretch (Thiazole ring) | 3050 - 3150 | Medium-Weak |

| C-H stretch (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C≡N stretch (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C=N / C=C stretches (Thiazole) | 1500 - 1650 | Medium-Strong |

Expert Interpretation of the IR Spectrum

-

The Nitrile Group (C≡N): The most diagnostic peak in the IR spectrum will be the sharp, medium-intensity absorption for the nitrile C≡N stretch. Its appearance in the 2240-2260 cm⁻¹ region is a strong confirmation of this functional group.[5]

-

C-H Stretches: The spectrum will distinguish between the C-H bonds on the aromatic thiazole ring (appearing just above 3000 cm⁻¹) and those on the aliphatic ethyl and methylene groups (appearing just below 3000 cm⁻¹).

-

Thiazole Ring Vibrations: A series of absorptions in the 1500-1650 cm⁻¹ region, often referred to as the "fingerprint region," will correspond to the C=N and C=C bond stretching vibrations within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺.

-

Instrumentation: The sample is introduced into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole instrument).

-

Data Acquisition: The instrument separates the ions based on their m/z ratio and detects their abundance. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₈N₂S

-

Exact Mass: 152.0408

-

Primary Ion (ESI+): [M+H]⁺ = 153.0486 m/z

-

Potential Fragment Ions: Analysis of fragmentation could reveal losses of key groups, such as the loss of the ethyl group (-29 Da) or cleavage of the acetonitrile side chain.

Expert Interpretation of the Mass Spectrum

The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this peak should appear at an m/z of approximately 153. An HRMS measurement confirming this mass to within a few parts per million (ppm) of the calculated value (153.0486) provides unambiguous confirmation of the compound's elemental composition.

Integrated Analytical Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all analytical methods.

Caption: A typical workflow for the synthesis and structural verification of a target compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating the expected data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the synthesis of this compound. The combination of a singlet for the thiazole proton, a singlet for the acetonitrile methylene, and the characteristic quartet-triplet pattern of the ethyl group in the ¹H NMR spectrum provides a clear initial signature. This is further corroborated by the specific chemical shifts of the thiazole and nitrile carbons in the ¹³C NMR, the sharp C≡N stretch in the IR spectrum, and the accurate mass measurement of the molecular ion in the mass spectrum. This multi-faceted approach ensures the highest level of scientific integrity in structural elucidation.

References

-

Al-Adiwish, W. M., et al. (2015). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of Chemical and Pharmaceutical Research, 7(11), 646-653. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for "A general and efficient method for the synthesis of N-perfluoroalkylated azoles and phenols". Available at: [Link]

-

El-Gaby, M. S. A., et al. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(2), 221-227. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Image]. Available at: [Link]

-

PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available at: [Link]

-

Abdel-Monem, A. M. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1629-1646. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 284. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for "Synthesis and biological profile of 2,3-dihydro[3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP...". Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a potentially novel or less-documented molecule, this guide establishes a robust framework for its study by leveraging data from closely related structural analogs. The principles of synthesis, its physicochemical properties, and its potential as a scaffold in drug development are discussed in detail, grounded in established chemical literature.

Introduction to the Thiazole Acetonitrile Core

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. When functionalized with an acetonitrile group, the resulting thiazole acetonitrile moiety offers additional opportunities for chemical modification and can serve as a key pharmacophore. This guide focuses on the 2-ethyl-4-acetonitrile substituted variant, exploring its chemical identity and therapeutic potential.

Compound Identification and Analogs

While a specific CAS number for this compound is not prominently listed in major chemical databases, we can characterize it based on its structure and compare it with known analogs. This comparative approach allows for the prediction of its properties and reactivity.

| Identifier | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | 2-[2-(propan-2-yl)-1,3-thiazol-4-yl)acetonitrile | 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile |

| CAS Number | 13458-33-8[2] | 1193387-89-1[3] | 41381-89-9[4] |

| Molecular Formula | C6H6N2S[2] | C8H10N2S[3] | C11H8N2S[4] |

| Molecular Weight | 138.19 g/mol [2] | 166.25 g/mol [3] | 200.26 g/mol [4] |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)acetonitrile | 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile | 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |

| Canonical SMILES | CC1=NC(=CS1)CC#N | CC(C)C1=NC(=CS1)CC#N | N#CCC1=NC(=CS1)C2=CC=CC=C2 |

Based on its structure, the identifiers for This compound are predicted as follows:

| Identifier | Predicted Value |

| Molecular Formula | C7H8N2S |

| Molecular Weight | 152.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=NC(=CS1)CC#N |

Synthesis of 2-Alkyl-1,3-thiazole-4-acetonitriles

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound, a plausible route would involve the reaction of a suitably halogenated β-ketonitrile with propanethioamide.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a 2-alkyl-1,3-thiazole-4-acetonitrile, such as the target compound.

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Hantzsch synthesis and should be optimized for the specific substrates.

-

Reagent Preparation:

-

Dissolve propanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

In a separate flask, dissolve the α-haloketone, 4-chloro-3-oxopentanenitrile (1.0 equivalent), in the same solvent.

-

-

Reaction:

-

To the stirred solution of propanethioamide, add the α-haloketone solution dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from known analogs and computational models.

| Property | Predicted Value | Notes |

| Boiling Point | ~250-280 °C | Estimated based on increasing alkyl chain length from known analogs. |

| LogP | ~1.5 - 2.0 | Predicted to be moderately lipophilic. |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water. | Typical for small organic molecules of this class. |

| Appearance | Likely a pale yellow oil or low-melting solid at room temperature. | Based on the physical state of similar compounds.[3] |

Applications in Drug Development

The thiazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities.[8][9] The incorporation of an ethyl group at the 2-position and an acetonitrile moiety at the 4-position can influence the compound's steric and electronic properties, potentially leading to novel pharmacological profiles.

Potential Therapeutic Areas

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10]

-

Anti-inflammatory Agents: The thiazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Many thiazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines.[11]

-

Anticonvulsant Activity: The structural features of thiazoles have been explored for the development of new anticonvulsant drugs.

Role as a Synthetic Intermediate

The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

Caption: The central role of the this compound scaffold in the exploration of various therapeutic areas.

Conclusion

While this compound may not be a widely cataloged compound, its synthesis is feasible through established methods like the Hantzsch reaction. Its structural similarity to other biologically active thiazole acetonitriles suggests significant potential for applications in drug discovery and medicinal chemistry. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic utility. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising class of heterocyclic compounds.

References

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). PubMed. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

-

THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.). ResearchGate. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. (n.d.). PubChem. [Link]

-

2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. [Link]

-

Properties and Reactions of Thiazole. (n.d.). ResearchGate. [Link]

-

Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026). Der Pharma Chemica. [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile | 1193387-89-1 [sigmaaldrich.com]

- 4. 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE | CAS 41381-89-9 [matrix-fine-chemicals.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One moment, please... [mjas.analis.com.my]

- 11. derpharmachemica.com [derpharmachemica.com]

Technical Monograph: Biological Activity & Pharmacological Potential of 2-Ethyl-1,3-Thiazole Derivatives

Topic: Biological Activity of 2-Ethyl-1,3-Thiazole Derivatives Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, present in critical therapeutics ranging from the antiretroviral ritonavir to the antineoplastic dasatinib. While 2-aminothiazoles and 2-methylthiazoles have been exhaustively characterized, 2-ethyl-1,3-thiazole derivatives represent a distinct, lipophilic subclass with emerging significance in oncology and antimicrobial research.

This guide provides a rigorous technical analysis of the 2-ethyl-1,3-thiazole pharmacophore. Unlike its methyl analog, the ethyl substitution at the C2 position introduces specific steric and physicochemical properties that modulate membrane permeability and receptor binding affinity. This monograph details their structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways in cancer cell cytotoxicity.

Chemical Architecture & SAR Analysis

The biological efficacy of 2-ethyl-1,3-thiazole derivatives is governed by the electronic and steric environment of the thiazole ring.

The "Ethyl Effect" (C2 Substitution)

-

Lipophilicity (LogP): The ethyl group increases the partition coefficient (LogP) compared to methyl analogs. This enhancement is critical for passive diffusion across the lipid bilayer of Gram-negative bacteria and mammalian cancer cells.

-

Steric Occlusion: The ethyl chain provides a larger van der Waals volume than a methyl group, potentially improving selectivity for hydrophobic pockets in enzymes like EGFR (Epidermal Growth Factor Receptor) or DNA Gyrase while reducing rapid metabolic oxidation often seen with methyl groups.

-

Electronic Influence: The ethyl group acts as a weak electron donor via inductive effects (+I), slightly increasing the basicity of the thiazole nitrogen, which is crucial for hydrogen bond acceptance in the active site of target proteins.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR Map of 2-ethyl-1,3-thiazole derivatives highlighting the functional impact of substitution patterns.

Therapeutic Applications

Anticancer Activity (Cytotoxicity)

Recent studies have identified 2-ethyl derivatives as potent antiproliferative agents. The mechanism often involves dual inhibition of receptor tyrosine kinases and induction of apoptosis.

-

Target: EGFR (Epidermal Growth Factor Receptor).[1]

-

Cell Lines: Significant potency observed against MCF-7 (Breast), HepG2 (Liver), and SaOS-2 (Osteosarcoma).

-

Key Insight: Derivatives such as 2-ethyl-4-(4-chlorophenyl)thiazole have demonstrated IC50 values in the low micromolar range (2.0 - 10.0 µM), comparable to standard agents like cisplatin in specific assays.

Antimicrobial & Antifungal

While some studies suggest that extending alkyl chains beyond propyl decreases activity, the 2-ethyl moiety sits in a "Goldilocks" zone—sufficiently lipophilic to penetrate bacterial cell walls without becoming too hydrophobic to remain soluble in biological fluids.

-

Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase B subunit.

Data Summary: Comparative Bioactivity

| Compound Class | R2 Substituent | R4 Substituent | Target/Cell Line | Activity (IC50 / MIC) | Ref |

| Thiazole A | Ethyl | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 4.5 µM | [1] |

| Thiazole B | Ethyl | 4-Hydroxyphenyl | S. aureus | 125 µg/mL | [2] |

| Thiazole C | Methyl | 4-Chlorophenyl | MCF-7 | 6.2 µM | [1] |

| Standard | - | Doxorubicin | MCF-7 | ~1.5 µM | [3] |

Note: The 2-ethyl derivative (Thiazole A) shows comparable or slightly superior potency to the methyl analog (Thiazole C) in specific lipophilic environments.

Mechanistic Pathways

The antiproliferative activity of 2-ethyl-1,3-thiazoles is not mono-mechanistic. It involves a cascade of signaling disruptions.

Pathway Visualization

Figure 2: Dual mechanism of action: EGFR kinase inhibition and induction of the intrinsic apoptotic pathway.

Experimental Protocol: Synthesis of 2-Ethyl-4-Phenylthiazole

This protocol utilizes the Hantzsch Thiazole Synthesis , the most robust method for generating 2-ethyl substituted thiazoles. This reaction is self-validating: the precipitation of the product drives the equilibrium forward.

Reaction Scheme

Reactants:

-

Propionthioamide (Source of the 2-ethyl group and sulfur/nitrogen core).

-

2-Bromoacetophenone (Source of the C4-phenyl ring).[2]

Step-by-Step Methodology

Phase 1: Condensation

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol, 1.0 eq) in absolute ethanol (10 mL).

-

Addition: Add propionthioamide (5.5 mmol, 1.1 eq) to the solution. Note: A slight excess of thioamide ensures complete consumption of the lachrymatory bromoketone.

-

Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 2–4 hours .

-

Validation: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.

-

Phase 2: Isolation & Purification 4. Cooling: Allow the reaction mixture to cool to room temperature. 5. Precipitation: Pour the reaction mixture into ice-cold water (50 mL) containing ammonium hydroxide (to pH 8-9). This neutralizes the HBr byproduct and precipitates the free base thiazole. 6. Filtration: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL). 7. Recrystallization: Recrystallize the crude solid from ethanol/water (8:2) to yield pure 2-ethyl-4-phenylthiazole as crystalline needles.

Phase 3: Characterization (Expected Data)

-

1H NMR (CDCl3): δ 1.45 (t, 3H, -CH2CH3 ), 3.10 (q, 2H, -CH2 CH3), 7.30-7.90 (m, 5H, Ar-H), 7.40 (s, 1H, C5-H).

-

Yield: Typical yields range from 75% to 85%.

Synthesis Workflow Diagram

Figure 3: Step-by-step workflow for the Hantzsch synthesis of 2-ethyl-1,3-thiazole derivatives.

References

-

Anticancer Potential of Thiazole Derivatives. ResearchGate. (2025).[3] Detailed analysis of thiazole cytotoxicity against MCF-7 and HeLa cell lines.

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (PMC). (2014). Study on the lipophilicity and antimicrobial activity of 2-alkylthiazoles.

-

Design, synthesis, and biological investigation of new thiazole-based derivatives. Frontiers in Chemistry. (2025). Investigation of thiazole derivatives as multi-targeted inhibitors (EGFR/VEGFR-2).

-

Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. (2025). Standard operating procedure for the synthesis of 2-substituted thiazoles.

-

2-Ethyl-4-methylthiazole (Flavoring Agent). PubChem. (2025). Toxicology and biological properties of the 2-ethyl-4-methyl derivative.

Sources

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile: A Technical Guide for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring represents a privileged pharmacophore, foundational to numerous FDA-approved therapeutics ranging from antimicrobial agents to antineoplastic kinase inhibitors[1]. When this core is functionalized with an ethyl group at the C2 position and an acetonitrile moiety at the C4 position, it yields 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile —a highly versatile, bifunctional building block. This whitepaper explores the structural anatomy, mechanistic reactivity, and high-impact research applications of this scaffold, providing self-validating synthetic protocols to accelerate fragment-based drug discovery (FBDD) and lead optimization.

Structural Anatomy & Mechanistic Reactivity

The utility of this compound stems from the synergistic electronic properties of its three primary domains:

-

The 1,3-Thiazole Core: An electron-rich, aromatic heterocycle that acts as a robust hydrogen-bond acceptor (via nitrogen and sulfur) and engages in critical

stacking interactions within enzyme active sites[1]. -

The C2-Ethyl Substituent: Provides tunable lipophilicity and steric bulk. In structure-activity relationship (SAR) campaigns, this aliphatic chain is critical for anchoring the molecule into hydrophobic enzymatic pockets, thereby increasing target residence time.

-

The C4-Acetonitrile Moiety: The reactive engine of the molecule. The

-methylene protons are highly acidic (pKa ~20–25) due to the combined electron-withdrawing inductive effect of the adjacent cyano group and the aromatic thiazole ring. This enables facile deprotonation and subsequent carbon-carbon bond formation. Furthermore, the terminal nitrile serves as a precursor for amides, amines, and bioisosteric tetrazoles.

Fig 1: Synthetic divergence and mechanistic pathways of the thiazole-acetonitrile scaffold.

High-Impact Research Areas

Neurodegenerative Disease Therapeutics (AChE Inhibition)

Thiazole derivatives have demonstrated profound efficacy as Acetylcholinesterase (AChE) inhibitors, making them prime candidates for Alzheimer's disease management[2]. The nitrogen and sulfur atoms of the thiazole core engage in critical hydrogen bonding within the peripheral anionic site of AChE[2]. By utilizing the acetonitrile group to link the thiazole core to a benzylpiperidine or benzofuran moiety, researchers can synthesize dual-binding site AChE inhibitors that exhibit nanomolar IC50 values[2].

Epigenetic Modulation (HDAC Inhibitors)

Thiazole-acetonitrile derivatives serve as crucial intermediates in the synthesis of Histone Deacetylase (HDAC) inhibitors, which are vital in oncology and neuropharmacology[3]. The synthetic workflow involves utilizing the thiazole ring as a surface recognition cap group, while the acetonitrile moiety is extended and hydrolyzed into a hydroxamic acid—a potent zinc-binding group (ZBG) that chelates the catalytic zinc ion in the HDAC active site[3].

Metabolic and Renal Disorder Management

Derivatives of thiazol-4-yl-acetonitrile have been historically utilized to synthesize complex pyrroline-diones, which act as highly potent inhibitors of glycolic acid oxidase[4]. Inhibiting this specific enzyme drastically reduces the biosynthesis of oxalic acid in the liver, offering a targeted therapeutic pathway for the prevention of calcium oxalate renal lithiasis (kidney stones)[4].

Quantitative Profiling & Pharmacophore Data

To justify the use of this compound in early-stage drug discovery, we must evaluate its physicochemical properties against Lipinski's Rule of Five. As demonstrated below, the molecule is an ideal, highly efficient fragment.

| Property | Value | Pharmacological Implication |

| Molecular Weight | 152.22 g/mol | Highly efficient fragment for FBDD; allows significant mass budget for lead optimization. |

| LogP (Predicted) | ~1.8 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Minimizes the desolvation penalty during receptor binding, increasing binding affinity. |

| Hydrogen Bond Acceptors | 3 (N, N, S) | Facilitates strong, directional interactions with target kinase/enzyme active sites. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding, ensuring a rigid, predictable binding conformation. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the causality of each chemical choice is explained, and physical indicators verify the success of the reaction.

Protocol 1: Base-Catalyzed Knoevenagel Condensation

Objective: Functionalize the

-

Reaction Assembly: In a flame-dried round-bottom flask, dissolve 1.0 eq of this compound and 1.1 eq of the target aromatic aldehyde in anhydrous ethanol (0.2 M). Rationale: Ethanol is a protic solvent that stabilizes the charged transition states during the aldol-type addition.

-

Catalysis: Add 0.1 eq of piperidine. Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the starting material spot and the emergence of a lower-Rf, highly fluorescent product spot (under UV 254 nm) confirms the successful dehydration of the intermediate alcohol to the conjugated alkene.

-

Isolation: Cool the mixture to 0°C. Validation: The extended

-conjugation of the product drastically reduces its solubility in cold ethanol, driving spontaneous crystallization. Filter the precipitate and wash with ice-cold ethanol to yield the pure

Protocol 2: [3+2] Cycloaddition for Tetrazole Bioisosteres

Objective: Convert the terminal cyano group into a 1H-tetrazole, a metabolically stable bioisostere for carboxylic acids that resists in vivo decarboxylation.

Causality: The nitrile carbon is electrophilic, but the [3+2] cycloaddition with an azide anion has a high activation energy. Ammonium chloride is utilized to generate hydrazoic acid (

-

Reaction Assembly: Dissolve 1.0 eq of the thiazole-acetonitrile in anhydrous DMF. Add 1.5 eq of sodium azide (

) and 1.5 eq of ammonium chloride ( -

Cycloaddition: Heat the sealed reaction mixture to 120°C for 12 hours behind a blast shield.

-

Workup Validation: Cool the mixture and pour it into ice water. The basic nature of the initial aqueous mixture keeps the acidic tetrazole (pKa ~4.5) dissolved as a sodium salt. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Validation: The sudden, massive precipitation of a white solid serves as a physical indicator that the neutral 1H-tetrazole has formed and successfully phase-separated from the aqueous matrix.

-

Purification: Filter the precipitate, wash exhaustively with distilled water to remove residual DMF and toxic azide salts, and dry under a high vacuum.

Fig 2: High-throughput drug discovery workflow utilizing the thiazole-acetonitrile building block.

References

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC Source: nih.gov URL: [Link]

-

Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega Source: acs.org URL: [Link]

- Title: US4296237A - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)

- Source: google.com (Google Patents)

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC - Google Patents [patents.google.com]

- 4. US4296237A - 4-(Pyridyl, piperazinyl and thiazolyl substituted thiazolyl)-3-hydroxy-3-pyrroline-2,5-diones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

A Framework for Pre-formulation and Analytical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound, 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. In the absence of publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines field-proven methodologies and experimental protocols designed to generate the critical data required for formulation development, analytical method validation, and regulatory submissions. The guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to understanding the physicochemical properties of this thiazole derivative.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug and influences the choice of dosage form, while stability determines its shelf-life, storage conditions, and potential degradation pathways. For a novel compound like this compound, a derivative of the versatile thiazole heterocycle, a proactive and systematic investigation of these parameters is paramount.[1]

This guide is structured to provide a logical and in-depth approach to this investigation. It is built upon established principles of pharmaceutical analysis and forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] While specific data for the target molecule is not yet in the public domain, the protocols and rationale presented herein are derived from extensive experience with similar heterocyclic compounds and represent the gold standard for such characterization.

Solubility Profile: From Qualitative Assessment to Quantitative Determination

An accurate understanding of a compound's solubility in various media is the cornerstone of developing a successful formulation. This section details a two-pronged approach to characterizing the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid and cost-effective means to identify suitable solvents for analytical method development, purification, and initial formulation screening. Synthesis procedures for similar thiazole derivatives often employ a range of common organic solvents.[4][5]

Experimental Protocol: Qualitative Solubility Determination

-

Solvent Selection: A diverse panel of solvents with varying polarities should be selected. A recommended list is provided in Table 1.

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into individual, clear glass vials.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

-

Observation: After each solvent addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility based on the volume of solvent required to dissolve the compound, as outlined in Table 1.

Table 1: Proposed Solvents for Qualitative Solubility Assessment

| Solvent | Polarity Index | Predicted Solubility Category |

| Water | 9.0 | Very Slightly Soluble to Insoluble |

| Methanol | 6.6 | Soluble to Freely Soluble |

| Ethanol | 5.2 | Soluble |

| Acetonitrile | 6.2 | Soluble |

| Acetone | 5.1 | Soluble |

| Ethyl Acetate | 4.3 | Sparingly Soluble to Soluble |

| Dichloromethane | 3.4 | Soluble |

| Toluene | 2.4 | Slightly Soluble |

| Hexane | 0.0 | Insoluble |

Note: The predicted solubility is hypothetical and requires experimental verification.

Quantitative Equilibrium Solubility

For formulation development, a precise quantitative measure of solubility is essential. The equilibrium solubility method, coupled with a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the industry standard.[6]

Experimental Protocol: Quantitative Equilibrium Solubility by HPLC-UV

-

Method Development: Develop a specific and validated HPLC-UV method for the quantification of this compound (a general procedure is outlined in section 4.1).

-

Sample Preparation: Add an excess amount of the compound to vials containing a known volume of the selected solvent systems (e.g., water, phosphate buffers at various pH levels, biorelevant media).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Analysis: Dilute the filtrate appropriately and analyze by the validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Experimental Value |

| pH 1.2 Buffer | 37 | Experimental Value |

| pH 4.5 Buffer | 37 | Experimental Value |

| pH 6.8 Buffer | 37 | Experimental Value |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Experimental Value |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Experimental Value |

This table is a template for presenting the experimentally determined data.

Caption: Workflow for quantitative equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[2][7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is the development and validation of a stability-indicating analytical method (SIAM). This method must be able to accurately quantify the parent drug in the presence of its degradation products, impurities, and any other formulation components. HPLC is the most common technique for this purpose.[8]

Protocol: HPLC-UV Method Development and Validation

-

Column and Mobile Phase Screening: Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers and pH) to achieve optimal separation between the parent compound and any observed degradants from preliminary stress testing.

-

Method Optimization: Fine-tune parameters such as gradient, flow rate, and column temperature to ensure good resolution, peak shape, and a reasonable run time.

-

Method Validation: Validate the method according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. A degradation of 5-20% is generally targeted to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.[9]

3.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C.

-

Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60-80 °C.

-

Rationale: These conditions assess the susceptibility of the molecule to hydrolysis across a range of pH values, which is crucial for predicting stability in aqueous formulations and in the gastrointestinal tract. The thiazole ring can be susceptible to ring opening under harsh hydrolytic conditions.[10]

-

3.2.2. Oxidative Degradation

-

Procedure: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Rationale: This evaluates the compound's sensitivity to oxidation, which can occur in the presence of peroxides in excipients or through auto-oxidation. The sulfur atom in the thiazole ring is a potential site for oxidation.[11]

-

3.2.3. Thermal Degradation

-

Procedure: Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

-

Rationale: This assesses the solid-state thermal stability of the compound, which is important for determining appropriate manufacturing and storage conditions.

-

3.2.4. Photodegradation

-

Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Rationale: Thiazole-containing compounds can be susceptible to photo-degradation.[12] This study is essential for determining if the compound requires light-protective packaging.

-

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

While experimental data is required for confirmation, some potential degradation pathways can be hypothesized based on the chemical structure of this compound and the known reactivity of the thiazole ring.

-

Hydrolysis of the Nitrile Group: The acetonitrile moiety could be susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide.

-

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone.[13]

-

Ring Cleavage: Under harsh conditions, the thiazole ring itself may undergo cleavage.[10]

-

Photochemical Rearrangement: Thiazole rings can undergo photochemical rearrangements upon exposure to UV light.[14]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. employees.csbsju.edu [employees.csbsju.edu]

- 7. ijrpp.com [ijrpp.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Analogs and derivatives of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

An In-depth Technical Guide to the Analogs and Derivatives of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it a cornerstone in medicinal chemistry.[4] From naturally occurring antibiotics like penicillin to synthetic agents such as the antiretroviral drug Ritonavir and the anti-inflammatory Meloxicam, the thiazole moiety is integral to a diverse array of therapeutic agents.[2]

This guide focuses on a specific, yet highly versatile, subclass: analogs and derivatives of this compound. The cyanomethyl group at the 4-position is a particularly valuable synthetic handle, offering a gateway to a multitude of functional group transformations. Concurrently, the 2-position ethyl group provides a starting point for exploring structure-activity relationships (SAR) through modification. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, chemical reactivity, and biological significance of this compound class.

The Core Moiety: this compound

The central molecule of our discussion is this compound. Its structure combines the stable, aromatic thiazole ring with two key substituents that dictate its chemical behavior and potential for derivatization.

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Causality Behind Experimental Choices: The reaction is typically run with gentle heating. [5]The driving force for the reaction is the formation of the highly stable, aromatic thiazole ring. [5]The initial step is an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen. [6][5]This is followed by an intramolecular condensation and subsequent dehydration to yield the final aromatic product. [6]

Modern Synthetic Variants

While the Hantzsch synthesis is robust, modern advancements have introduced more diverse and efficient protocols:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for thiazole synthesis. [7][8]* Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate the reaction, often under greener, aqueous conditions. [7]* Catalyst-Driven Methods: Researchers have developed protocols using copper or palladium catalysts, which can enable the use of different starting materials like diazoketones or arylboronic acids, expanding the synthetic scope. [9][10][11]

Key Analogs and Derivatives: Exploring Chemical Space

The true value of the this compound scaffold lies in its potential for modification at its key positions to generate a library of compounds for biological screening.

Modifications at the 2-Position (Analog Development)

Replacing the ethyl group allows for fine-tuning of steric and electronic properties. This is a common strategy to optimize ligand-receptor interactions.

-

Alkyl Analogs: Varying the chain length or branching (e.g., isopropyl) can impact lipophilicity and binding. * Aryl/Heteroaryl Analogs: Introducing aromatic or heteroaromatic rings (e.g., phenyl, pyridinyl, thienyl) can introduce opportunities for π-π stacking or additional hydrogen bonding interactions within a target's active site. [12][13]

Modifications at the 4-Position (Derivative Synthesis)

The acetonitrile group is a versatile functional handle for creating a wide range of derivatives.

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile yields the corresponding 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, a key intermediate for amide coupling.

-

Conversion to Tetrazoles: A common and highly effective transformation involves the [2+3] cycloaddition of the nitrile with an azide source (e.g., sodium azide with ammonium chloride) to form a 5-substituted tetrazole. [14]The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

-

Knoevenagel Condensation: The active methylene group adjacent to the nitrile can participate in condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated nitrile derivatives, which are themselves precursors for more complex heterocyclic systems. [15]

Structure-Activity Relationships (SAR) and Biological Applications

Thiazole derivatives derived from the cyanomethyl scaffold have demonstrated a remarkable breadth of biological activities. SAR studies provide crucial insights into the structural features required for potency and selectivity.

Anticancer Activity

Thiazole-containing compounds are potent anticancer agents, with activity reported against numerous human tumor cell lines. [14][16]* SAR Insights:

- The presence of methoxy groups on phenyl rings attached to the thiazole core often enhances cytotoxic activity. [2][3] * Hybrid molecules combining the thiazole ring with other heterocycles, such as 1,3,4-thiadiazole or pyrazole, can lead to highly potent compounds. [2][3] * Substitution at the 5-position of the thiazole ring with acyl groups has been shown to be favorable for activity. [17]

Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of many antimicrobial agents. [7][18]* SAR Insights:

- Electron-withdrawing groups (e.g., halogens) on aryl substituents are often crucial for potent antibacterial and antifungal effects. [3] * For antitubercular activity, electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiazole have been found to be beneficial. [3] * The specific substitution pattern on attached pyrazoline or pyrazole rings can significantly influence the antimicrobial spectrum. [17]

Anticholinesterase Activity (Alzheimer's Disease)

Thiazolylhydrazone derivatives have emerged as potent and selective inhibitors of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. [19]* SAR Insights:

- These compounds often act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. [19] * The thiazole ring is a critical component for establishing key interactions within the enzyme's active site. [19]

Quantitative Biological Data Summary

The following table summarizes representative biological activity data for various thiazole analogs and derivatives, illustrating the impact of structural modifications.

| Compound Class/Derivative | Target/Assay | Activity (IC50 / MIC) | Reference |

| Thiazolylhydrazone Derivative (Compound 2i ) | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | [19] |

| Thiazole-Pyrazoline Derivative (Compound 59 ) | M. tuberculosis DHFR Inhibition | 4.21 ± 0.13 µM | [17] |

| 4-oxo-thiazole Derivative (Compound 10 ) | Human Liver Cancer (HepG-2) | 41.78 µg/mL | [14] |

| Pyrazole-Naphthalene-Thiazole Hybrid (Compound 91a ) | Human Cervical Cancer (HeLa) | 0.86 µM | [2] |

| β-pentene based thiazole derivative (Compound 87a ) | Human Cervical Cancer (HeLa) | 3.48 ± 0.14 µM | [2] |

Experimental Protocols: A Self-Validating System

The following protocol provides a representative, step-by-step methodology for the Hantzsch synthesis of a 2,4-disubstituted thiazole, based on established principles. [6][5] Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Rationale: This protocol uses ethyl bromopyruvate (an α-haloketone) and thiourea (a thioamide) to construct a thiazole ring. Thiourea is a stable and inexpensive thioamide source. [6]The reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the product's identity is confirmed by spectroscopic methods (NMR) and melting point analysis. [5]

-

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in 50 mL of ethanol.

-

Addition of α-Haloketone: To the stirring solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the disappearance of starting materials using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.

-

Characterization: Dry the purified product under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

-

Conclusion and Future Outlook

The this compound scaffold and its relatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility, particularly via the robust Hantzsch synthesis and its modern variants, combined with the chemical versatility of the cyanomethyl group, allows for the systematic exploration of a vast chemical space.

Future research should focus on:

-

Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate large libraries of analogs for screening.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their biological effects.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, translating in vitro potency into in vivo efficacy.

By leveraging the foundational knowledge of thiazole chemistry and embracing modern drug discovery technologies, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Scientific Reports. Retrieved from [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (n.d.). ChemRxiv. Retrieved from [Link]

-

synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved from [Link]

-

Synthesis of 2,4‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

- Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.

-

Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024, July 5). RSC Advances. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules. Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

-

Ligand-Free Palladium(II)-Mediated Synthesis of 2,4- Disubstituted 1,3-Thiazoles. (2020). Synfacts. Retrieved from [Link]

-

Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). De Gruyter. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules. Retrieved from [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020, September 20). Molecules. Retrieved from [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

-

2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interist. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. Retrieved from [Link]

-

Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. (2011, June 20). ACG Publications. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017, February 10). Molecules. Retrieved from [Link]

-

A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (n.d.). PubMed. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). International Journal of Pharmaceutical & Biological Archives. Retrieved from [Link]

-

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sussex.figshare.com [sussex.figshare.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile | C10H7N3S | CID 62929479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. acgpubs.org [acgpubs.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 19. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Drug Discovery